N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Catalog No.
S12671732
CAS No.
M.F
C17H15N3O4S2
M. Wt
389.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-met...

Product Name

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-10-6-5-9-13(14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

ZSOYOMPHKCYPJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a chemical compound characterized by its unique structure that includes a thiadiazole ring, a benzylsulfonyl group, and a methoxybenzamide moiety. Its molecular formula is C17H15N3O4S2C_{17}H_{15}N_{3}O_{4}S_{2} and it has a molecular weight of approximately 389.5 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in sulfone derivatives.
  • Reduction: Reduction reactions with agents such as lithium aluminum hydride or sodium borohydride can convert the sulfonyl group into sulfide or thiol groups.
  • Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide exhibits various biological activities. Its mechanism of action involves interactions with specific molecular targets, potentially affecting enzymes, receptors, or DNA. This interaction may lead to inhibition of enzyme activity, modulation of receptor functions, or interference with DNA processes such as replication and transcription.

Additionally, studies have indicated that compounds containing thiadiazole rings often exhibit antimicrobial and anticonvulsant properties, suggesting that this compound may also possess similar therapeutic potentials .

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves several steps:

  • Formation of Thiadiazole Ring: This is achieved by cyclization of thiosemicarbazide derivatives with oxidizing agents like hydrogen peroxide or bromine.
  • Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions using benzyl chloride and a suitable sulfonating agent such as sulfuric acid or chlorosulfonic acid.
  • Attachment of Methoxybenzamide Moiety: Finally, the thiadiazole derivative is coupled with 2-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine .

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting bacterial infections or neurological disorders due to its biological activity.
  • Chemical Research: The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide focus on its binding affinity to specific biological targets. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses. Investigations into its interactions with enzymes and receptors can provide insights into its mechanism of action and efficacy in treating various diseases .

Several compounds share structural characteristics with N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(5-(bromophenyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamideContains bromophenyl instead of benzylsulfonylPotential antimicrobial properties
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamideMethylsulfonyl groupAnticonvulsant activity
N-(5-(phenethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamidePhenethyl groupAntimicrobial effects

Uniqueness

The uniqueness of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide lies in its specific combination of the benzylsulfonyl group and the methoxybenzamide moiety. This structural arrangement may enhance its biological activity compared to similar compounds lacking these specific substituents.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

389.05039832 g/mol

Monoisotopic Mass

389.05039832 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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